molecular formula C18H11Br2N3O2 B14952800 N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

Cat. No.: B14952800
M. Wt: 461.1 g/mol
InChI Key: ILHXPJFAOSYIFE-UHFFFAOYSA-N
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Description

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is a brominated imidazo[1,2-a]pyridine derivative characterized by a furan-2-carboxamide substituent at position 3 of the heterocyclic core. The compound features two bromine atoms at positions 6 and 8, as well as a phenyl group at position 2. The furan-2-carboxamide moiety introduces a heteroaromatic ring system, which may enhance binding interactions with biological targets through hydrogen bonding or π-π stacking.

Properties

Molecular Formula

C18H11Br2N3O2

Molecular Weight

461.1 g/mol

IUPAC Name

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

InChI

InChI=1S/C18H11Br2N3O2/c19-12-9-13(20)16-21-15(11-5-2-1-3-6-11)17(23(16)10-12)22-18(24)14-7-4-8-25-14/h1-10H,(H,22,24)

InChI Key

ILHXPJFAOSYIFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=C(C3=N2)Br)Br)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for producing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing compounds.

Chemical Reactions Analysis

Types of Reactions

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to remove the bromine atoms or modify the imidazo[1,2-a]pyridine core.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridines.

Scientific Research Applications

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is a chemical compound with the molecular formula C18H11Br2N3O2 and a molecular weight of 461.1 g/mol . It contains hydrogen bond donors and acceptors, with XLogP3-AA reported as 5.4 . Synonyms for this compound include this compound, SMR000039870, and 374094-87-8 .

Scientific Research Applications

While the primary search results do not directly detail specific applications of this compound, they do provide contexts in which similar compounds are studied:

  • Antiparasitic Research: Related compounds have been investigated for their activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis (VL) . An initial scaffold hop from a compound led to a 2-phenylimidazo[1,2-a]pyrimidine .
  • Antibacterial Activity: Other compounds containing furan carboxamide rings have been evaluated for antibacterial activity against XDR pathogens . For example, molecule 68 demonstrated activity with a MIC value of 6.25 mg and MBC value of 12.5 mg .
  • Synthesis of Imidazo[1,2-a]pyridines: Imidazo[1,2-a]pyridines can be synthesized using a one-pot, three-component domino strategy .

Mechanism of Action

The mechanism of action of N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Comparison

Property This compound N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Molecular Formula C₂₀H₁₃Br₂N₃O₂ C₁₅H₁₂Br₂N₃O
Molecular Weight (g/mol) ~527.15 ~437.99
Substituent at Position 3 Furan-2-carboxamide Acetamide
Key Identifiers Not reported in provided evidence CAS 865284-71-5; AKOS005177757; Z1213728662
Polar Surface Area (Ų, estimated) ~75 ~50

Implications of Substituent Differences

  • Solubility : The furan-2-carboxamide derivative is expected to exhibit lower aqueous solubility compared to the acetamide analog due to its larger aromatic substituent.
  • In contrast, the acetamide’s methyl group could improve membrane permeability.
  • Metabolic Stability : The furan ring may confer susceptibility to oxidative metabolism, whereas the acetamide group is more metabolically stable.

Limitations of Available Data

Direct comparative pharmacological or pharmacokinetic data for these compounds are absent in the provided evidence. Structural comparisons suggest that bromination at positions 6 and 8 is conserved, likely contributing to electronic effects and steric bulk. The acetamide variant has been cataloged with identifiers (e.g., AKOS005177757) but lacks detailed experimental data in the cited source .

Biological Activity

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structural features suggest potential for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H11Br2N3OC_{18}H_{11}Br_2N_3O, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The structural characteristics include:

  • Bromine Substituents : Located at positions 6 and 8 of the imidazo ring.
  • Phenyl Group : Attached at position 2.
  • Furan-2-carboxamide Group : Contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown activity against various Gram-positive and Gram-negative bacteria.

Compound NameMIC (µg/mL)Activity
N-(6-bromoimidazo[1,2-a]pyridine)0.008Antimicrobial
N-(8-bromophenylimidazo[1,2-a]pyridine)0.03Anticancer
N-(5-bromoimidazo[1,2-a]pyridin-3-yl)acetamide0.046Enzyme inhibition

These findings suggest that the dual bromination and phenyl substitution in this compound may enhance its lipophilicity and biological interactions compared to simpler analogs .

Anticancer Activity

The compound has shown promise in anticancer research by targeting specific cellular mechanisms. Studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit topoisomerase enzymes involved in DNA replication and repair processes.

A comparative study demonstrated that certain derivatives exhibited potent inhibitory effects on bacterial topoisomerases without affecting human isoforms:

Compound NameTarget EnzymeIC50 (µg/mL)
Compound ATopoisomerase IV (S. aureus)0.012
Compound BTopoisomerase II (Human)>10

These results highlight the selectivity of the compound towards bacterial targets while maintaining safety for human cells .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various imidazo derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:

  • MIC values : Ranged from 0.0048 to 0.0195 mg/mL against E. coli.

This indicates a strong potential for development as an antimicrobial agent against resistant strains.

Study on Anticancer Properties

Another investigation focused on the compound's ability to inhibit cancer cell proliferation in vitro. The study utilized various cancer cell lines and reported:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)14.2
A549 (Lung Cancer)19.1

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies targeting specific pathways involved in tumor growth .

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